Ceftiofur hydrochloride is a broad-spectrum, third-generation cephalosporin antibiotic primarily utilized in veterinary medicine. [, , , , , , , ] It is active against a wide range of Gram-positive and Gram-negative bacteria, including many strains that produce β-lactamase. [, , ] Ceftiofur hydrochloride is often formulated as a suspension for injection due to its poor water solubility. []
Future Directions
Optimizing Treatment Regimens: Investigating the impact of disease on ceftiofur hydrochloride pharmacokinetics to refine dosage regimens for various infections in different species. [, , ]
Exploring Novel Delivery Systems: Developing alternative drug delivery systems, such as long-acting formulations or targeted delivery methods, to enhance therapeutic efficacy and reduce the need for frequent administration. [, ]
Investigating Synergistic Effects: Studying the potential for synergistic antimicrobial effects when ceftiofur hydrochloride is combined with other antimicrobial agents. []
Related Compounds
Ceftiofur Sodium
Relevance: Ceftiofur sodium is the sodium salt form of ceftiofur, while ceftiofur hydrochloride is the hydrochloride salt form. Both exhibit similar antimicrobial activity and are metabolized to desfuroylceftiofur. Research has compared their pharmacokinetic profiles, with some studies suggesting potential differences in bioavailability and drug residence time. [, , , ]
Desfuroylceftiofur
Compound Description: Desfuroylceftiofur (DFC) is the primary active metabolite of both ceftiofur hydrochloride and ceftiofur sodium. It exhibits broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria. [, ]
Relevance: DFC is formed by the cleavage of the furoyl group from the ceftiofur molecule. It is considered the main contributor to the antibacterial activity of ceftiofur in vivo. Understanding DFC's pharmacokinetic properties is crucial when evaluating the efficacy of ceftiofur therapy. [, ]
Desfuroylceftiofur Cysteine Disulfide
Compound Description: Desfuroylceftiofur cysteine disulfide (DFC-cysteine) is a metabolite formed by the conjugation of desfuroylceftiofur with cysteine in vivo. []
Relevance: DFC-cysteine is a major metabolite of ceftiofur hydrochloride, along with DFC-dimer, found in the urine of treated swine. This highlights the metabolic pathway of ceftiofur and its breakdown products. []
Desfuroylceftiofur Dimer
Compound Description: Desfuroylceftiofur dimer (DFC-dimer) is a metabolite formed by the dimerization of two desfuroylceftiofur molecules. []
Relevance: Similar to DFC-cysteine, DFC-dimer represents a significant metabolite of ceftiofur hydrochloride found in the urine of treated swine. The presence of these metabolites underscores the metabolic fate of ceftiofur in the body. []
Desfuroylceftiofuracetamide
Compound Description: Desfuroylceftiofuracetamide is a metabolite of ceftiofur that has been studied in the context of fetal membrane retention in cows. []
Relevance: Following subcutaneous administration of ceftiofur hydrochloride to cows with retained fetal membranes, desfuroylceftiofuracetamide was detected in various tissues (serum, endometrium, caruncles, cotyledons, and lochia). The presence of this metabolite in these tissues demonstrates the distribution of ceftiofur and its metabolites after administration. []
Cloxacillin Sodium
Relevance: Cloxacillin sodium is often included in comparative studies evaluating the efficacy of different dry cow mastitis formulations. One study compared a cloxacillin benzathine-containing formulation to a ceftiofur hydrochloride-containing formulation, finding no significant differences in their efficacies. []
Penicillin G Procaine
Compound Description: Penicillin G procaine is a long-acting penicillin antibiotic commonly used in veterinary medicine. It is effective against a variety of gram-positive bacteria. []
Relevance: Research has compared the efficacy of ceftiofur hydrochloride with penicillin G procaine in treating metritis in dairy cows. One study found faster clinical cure rates with ceftiofur, but both treatments showed similar cure rates by day 12. []
Ampicillin Trihydrate
Compound Description: Ampicillin trihydrate is a broad-spectrum β-lactam antibiotic belonging to the aminopenicillin class. It is effective against gram-positive and some gram-negative bacteria. []
Relevance: Studies have evaluated the efficacy of ampicillin trihydrate in comparison to ceftiofur hydrochloride for treating metritis in dairy cows. While ampicillin showed faster clinical cure in some cases, both treatments demonstrated similar efficacy by day 12. []
Amoxicillin
Compound Description: Amoxicillin is a β-lactam antibiotic belonging to the aminopenicillin class, known for its broad-spectrum activity against gram-positive and some gram-negative bacteria. []
Relevance: A randomized clinical trial compared different antimicrobial interventions, including amoxicillin and ceftiofur hydrochloride, for treating clinical mastitis caused by gram-positive bacteria in cows. The study investigated various treatment protocols and their effects on clinical and bacteriological cure rates. []
Cephapirin Sodium
Compound Description: Cephapirin sodium is a first-generation cephalosporin antibiotic used in veterinary medicine for treating bacterial infections. [, ]
Relevance: Research has compared the efficacy of cephapirin sodium with ceftiofur hydrochloride in treating clinical mastitis in dairy cows. One study concluded that cephapirin sodium was non-inferior to ceftiofur hydrochloride for achieving a cure. Another study found that a 125 mg dose of ceftiofur was as effective as cephapirin benzathine in treating existing infections at drying off. [, ]
Source and Classification
Ceftiofur hydrochloride is derived from cephalosporin C, a natural product obtained from the fungus Cephalosporium acremonium. Its chemical classification falls under the category of beta-lactam antibiotics, specifically within the cephalosporin subclass. The compound is used extensively in veterinary applications, particularly for treating respiratory diseases, mastitis, and other infections in cattle, pigs, and poultry.
Synthesis Analysis
The synthesis of ceftiofur hydrochloride involves several key steps that utilize various organic solvents and reagents. The general method includes:
Preparation of Reaction Mixture:
An organic solvent such as methylene dichloride or tetrahydrofuran is used as the reaction medium.
Cephalo furan acid is combined with an active ester and an antioxidant (e.g., butylated hydroxytoluene) in a reaction flask.
Cooling and Addition of Amine:
The mixture is cooled to low temperatures (0–10 °C), followed by the addition of an organic amine (e.g., triethylamine) to facilitate the reaction.
Reaction Completion:
The reaction is allowed to proceed for several hours while maintaining the low temperature.
Water is then added to extract the product, which is followed by decolorization using activated carbon.
Acidification and Crystallization:
The pH of the solution is adjusted to between 1 and 2 using hydrochloric acid, leading to the precipitation of ceftiofur hydrochloride.
The resulting crystals are filtered, washed, and dried at controlled temperatures (typically around 40 °C) to yield a white to off-white crystalline powder with high purity (up to 99%) .
Molecular Structure Analysis
The molecular formula for ceftiofur hydrochloride is C16H16N4O7S, with a molecular weight of approximately 396.44 g/mol. The structure features a beta-lactam ring characteristic of cephalosporins, which is essential for its antibacterial activity.
Key Structural Features
Beta-lactam Ring: This cyclic amide structure is crucial for the antibiotic's mechanism of action.
Thiazole Ring: Contributes to the compound's stability and activity against specific bacterial strains.
Carboxyl Group: Enhances solubility and bioavailability in physiological conditions.
The three-dimensional conformation of ceftiofur hydrochloride can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its structural integrity and purity.
Chemical Reactions Analysis
Ceftiofur hydrochloride undergoes various chemical reactions that are pivotal for its functionality:
Hydrolysis: Ceftiofur can hydrolyze under acidic or basic conditions, affecting its stability and efficacy.
Deacetylation: This process can lead to the formation of desfuroylceftiofur, a metabolite that retains some antibacterial properties but may differ in activity compared to the parent compound.
Reactions with Bacterial Enzymes: Ceftiofur interacts with penicillin-binding proteins in bacteria, inhibiting cell wall synthesis—this is central to its bactericidal action.
These reactions are critical for understanding both the therapeutic uses and potential resistance mechanisms that can develop in bacteria exposed to ceftiofur.
Mechanism of Action
Ceftiofur hydrochloride exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. The mechanism involves:
Binding to Penicillin-Binding Proteins: Ceftiofur binds covalently to these proteins, which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
Inhibition of Transpeptidation: This process disrupts cell wall integrity leading to lysis and death of susceptible bacteria.
The effectiveness against both gram-positive and gram-negative bacteria makes it particularly valuable in veterinary medicine, especially given the rising concern over antibiotic resistance.
Physical and Chemical Properties Analysis
Key Properties
Appearance: White to off-white crystalline powder.
Solubility: Soluble in water and various organic solvents; solubility varies with temperature and solvent type .
Melting Point: Typically ranges from 150 °C to 160 °C.
pH Stability Range: Effective within a pH range of approximately 4–7.
These properties influence formulation strategies for delivering ceftiofur effectively in veterinary applications.
Applications
Ceftiofur hydrochloride has several significant applications:
Veterinary Medicine: Widely used for treating bacterial infections in livestock such as cattle, swine, and poultry.
Pharmacokinetics Studies: Research into long-acting formulations has been conducted to enhance therapeutic efficacy while minimizing withdrawal times before slaughter .
Residue Monitoring: Methods have been developed for detecting ceftiofur residues in animal tissues post-treatment to ensure food safety .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ceftiofur is a third generation cephalosporin antibiotic, first described in 1987, and now used in veterinary medicine. It is marketed by pharmaceutical company Zoetis as Excenel, and is the active ingredient in that company's Specramast LC (lactating cow formula) product. It is resistant to hydrolysis by beta-lactamase, and has activity against both Gram-positive and Gram-negative bacteria. E. coli strains resistant to ceftiofur have been reported. The metabolite desfurolyceftiofur also has antibiotic activity, consequently the two compounds are measured together to monitor for antibiotic activity in the milk. Ceftiofur is a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
BMS-986142 is under investigation in clinical trial NCT02880670 (Pharmacokinetics and Metabolism Study of Radiolabeled BMS-986142 in Healthy Male Subjects).
BMS-986163 a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. BMS-986163 is a water-soluble intravenous prodrug BMS-986163 and its active parent molecule BMS-986169, which demonstrated high binding affinity for the GluN2B allosteric site (Ki = 4.0 nM) and selective inhibition of GluN2B receptor function (IC50 = 24 nM) in cells. The conversion of prodrug BMS-986163 to parent BMS-986169 was rapid in vitro and in vivo across preclinical species. The prodrug BMS-986163 has demonstrated an acceptable safety and toxicology profile and was selected as a preclinical candidate for further evaluation in major depressive disorder.
BMS-986158 is under investigation in clinical trial NCT02419417 (Study of BMS-986158 in Subjects With Select Advanced Cancers). Ezobresib is an inhibitor of the Bromodomain (BRD) and Extra-Terminal domain (BET) family of proteins, with potential antineoplastic activity. Upon administration, ezobresib binds to the acetyl-lysine binding site in the BRD of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones. This disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes, resulting in an inhibition of tumor cell growth. BET proteins (BRD2, BRD3, BRD4 and BRDT) are transcriptional regulators that bind to acetylated lysines on the tails of histones H3 and H4, and regulate chromatin structure and function; they play an important role in the modulation of gene expression during development and cellular growth.
BMS 986187 is a positive allosteric modulator of δ-opioid receptors. In the presence of the endogenous δ-opioid receptor agonist leu-enkephalin, BMS 986187 has an average EC50 value of 30 nM for β-arrestin recruitment, but has little to no activity in the absence of an agonist. It is 100-fold selective for δ- over µ-opioid receptors in the presence of leu-enkephalin and the endogenous µ-opioid receptor agonist endomorphin I, respectively. BMS-986187 is a novel Potent and Selective Positive Allosteric Modulators of the delta-Opioid Receptor.
BMS-986169 is a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. BMS-986169 showed high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03-6.3 nM) and selectively inhibited GluN2B receptor function in Xenopus oocytes expressing human N-methyl-d-aspartate receptor subtypes (IC50 = 24.1 nM). BMS-986169 weakly inhibited human ether-a-go-go-related gene channel activity (IC50 = 28.4 μM) and had negligible activity in an assay panel containing 40 additional pharmacological targets.
BMS 986188 is a positive allosteric modulator of δ-opioid receptors, with an EC50 value of 0.05 μM in a β-arrestin recruitment assay in the presence, but not absence, of the opioid receptor agonist leu-enkephalin. It is selective for δ- over μ-opioid receptors (EC50 = >10 μM) in the presence of leu-enkephalin and the μ-opioid receptor agonist endomorphin 1, respectively. BMS-986188 is a novel Potent and Selective Positive Allosteric Modulator of the delta-Opioid Receptor.